Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, also known as EPPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. EPPC is a cyclopentane-based molecule that contains a pyrazinylamino group and an ethyl ester group.
Wirkmechanismus
The mechanism of action of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate is not fully understood, but it is believed to exert its effects by inhibiting certain enzymes and signaling pathways in cells. Specifically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate can alter the expression of genes involved in cell growth and proliferation, leading to its anticancer activity.
Biochemical and Physiological Effects:
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate can alter the expression of genes involved in cell growth and proliferation, as mentioned above. Physiologically, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has also been shown to regulate the immune response by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate does not inhibit all HDAC isoforms, which can lead to unwanted side effects. Additionally, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to be relatively non-toxic in animal studies. However, one limitation of using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate and its effects on gene expression. Finally, further optimization of the synthesis method for Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate could lead to increased yield and purity, making it more accessible for research purposes.
Conclusion:
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, or Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been shown to exhibit anticancer and antiviral activity, and has potential uses as a therapeutic agent for neurodegenerative diseases. While there are limitations to using Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate in lab experiments, its specificity for HDAC inhibition and relative non-toxicity make it a promising candidate for further research.
Synthesemethoden
The synthesis of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then esterified with ethyl chloroformate to yield Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate. This method has been optimized in recent years to increase the yield and purity of Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has also been shown to have antiviral activity against the hepatitis C virus. Additionally, Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate has been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)9-3-4-10(7-9)15-11-8-13-5-6-14-11/h5-6,8-10H,2-4,7H2,1H3,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHFQLKMGIRTQP-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](C1)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.